2,4-Nonadecadiynoic Acid

Descripción

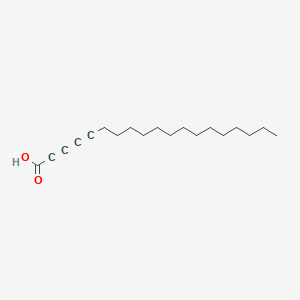

Structure

3D Structure

Propiedades

IUPAC Name |

nonadeca-2,4-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKNZQNITZRUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC#CC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597769 | |

| Record name | Nonadeca-2,4-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76709-55-2 | |

| Record name | Nonadeca-2,4-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Nonadecadiynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Rational Design of 2,4 Nonadecadiynoic Acid Analogs

Established Total Synthetic Pathways for 2,4-Nonadecadiynoic Acid

While detailed, step-by-step published total syntheses for this compound are not extensively documented in readily available literature, a plausible and established pathway can be constructed based on standard organic methodologies for creating conjugated diyne systems. The Cadiot-Chodkiewicz coupling reaction represents a cornerstone of this approach.

Multi-Step Organic Reaction Sequences

The synthesis of a conjugated system like this compound typically involves the coupling of two different alkyne fragments. The Cadiot-Chodkiewicz coupling is an effective method for the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base, to selectively form an unsymmetrical 1,3-diyne. researchgate.netwikipedia.orgrsc.org

A potential synthetic sequence would be:

Preparation of 1-bromo-1-tridecyne: Starting from the commercially available 1-tridecyne, a 1-bromoalkyne derivative is prepared. This is typically achieved by treating the terminal alkyne with a base like n-butyllithium to form the lithium acetylide, which is then reacted with a bromine source.

Preparation of a suitable propiolic acid derivative: Propargyl alcohol can be protected and then coupled with the 1-bromo-1-tridecyne.

Cadiot-Chodkiewicz Coupling: The 1-bromo-1-tridecyne is coupled with the protected propargyl alcohol derivative under Cadiot-Chodkiewicz conditions. wikipedia.orgrsc.org This reaction selectively forms the desired C(sp)-C(sp) bond, creating the conjugated 1,3-diyne backbone. rsc.org

Deprotection and Oxidation: The protecting group on the alcohol is removed, and the resulting primary alcohol is oxidized to a carboxylic acid to yield the final product, this compound.

Key Reagents and Catalytic Systems in Alkynyl Carboxylation

The introduction of the carboxyl group is a critical step in the synthesis of these fatty acids. For non-conjugated terminal alkynes, a widely used and effective method is direct carboxylation via an organometallic intermediate. researchgate.net

The process generally involves:

Deprotonation: A strong base, most commonly n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), is used to deprotonate the terminal alkyne at low temperatures (e.g., -78°C). researchgate.net This forms a highly reactive lithium acetylide intermediate.

Carboxylation: The reaction mixture is then treated with an excess of dry carbon dioxide (CO2), which acts as the electrophile. researchgate.net The CO2 can be bubbled through the solution or added as a solid (dry ice).

Protonation: An aqueous acidic workup, often with ammonium (B1175870) chloride, protonates the resulting carboxylate to yield the final alkynoic acid. nih.gov

While the n-BuLi/CO2 method is robust, research has also explored direct catalytic C-H carboxylation of terminal alkynes with CO2, avoiding the need for stoichiometric strong bases. researchgate.net These methods often employ transition metal catalysts, such as those based on copper, silver, or gold, under a CO2 atmosphere. researchgate.netresearchgate.net For instance, cesium carbonate (Cs2CO3) has been used to mediate the direct carboxylation of terminal alkynes in the absence of a transition metal catalyst. rsc.org

Optimization Strategies for Yield and Purity in this compound Synthesis

Maximizing the yield and purity in multi-step syntheses requires careful optimization of each step. Key strategies include:

Anhydrous Conditions: Reactions involving organometallic reagents like n-BuLi are extremely sensitive to moisture. The use of dry solvents and glassware, along with an inert atmosphere (e.g., argon or nitrogen), is crucial to prevent quenching of the reagents and minimize side reactions.

Temperature Control: Low temperatures (-78°C) are often required during the formation of lithium acetylides to prevent side reactions and ensure stability. researchgate.net

Purification Techniques: Purification of the intermediates and the final product is essential. Column chromatography is commonly used to separate the desired compound from unreacted starting materials and byproducts. For the final fatty acid product, purification may involve recrystallization or high-performance liquid chromatography (HPLC) to achieve high purity.

Reagent Purity and Stoichiometry: The purity of starting materials and the precise control of reagent stoichiometry are fundamental to achieving high yields and minimizing the formation of impurities.

Development of Synthetic Routes for Positional Isomers and Chain Length Homologs

To investigate how the position of the triple bonds and the length of the carbon chain affect biological activity, efficient synthetic routes for various isomers and homologs have been developed. A common and effective strategy involves a two-step sequence of alkylation followed by carboxylation. nih.gov

Synthesis of 2,6- and 2,9-Nonadecadiynoic Acid Isomers

The synthesis of non-conjugated diynoic acids like 2,6- and 2,9-nonadecadiynoic acid has been successfully reported. nih.govnih.gov These syntheses start from commercially available diynes.

2,6-Nonadecadiynoic Acid: The synthesis begins with 1,5-octadecadiyne, which is carboxylated using n-BuLi and dry CO2 to produce the target acid in a 28% yield. nih.gov

2,9-Nonadecadiynoic Acid: This isomer is prepared starting from 1,8-nonadiyne (B1581614). sigmaaldrich.comarpgweb.com The first step is a mono-alkylation reaction where 1,8-nonadiyne is coupled with 1-bromohexane (B126081) using n-BuLi in a THF/HMPA solvent system at -78°C. This yields the intermediate 1,8-pentadecadiyne (21% yield). The second step is the carboxylation of this intermediate with n-BuLi and CO2, followed by protonation, which affords 2,9-hexadecadiynoic acid in a 52% yield. researchgate.netnih.gov Note: The literature describes the synthesis of 2,9-hexadecadiynoic acid, a homolog, via this pathway. A similar strategy would apply for the nonadecadiynoic acid isomer.

Table 1: Synthesis of Nonadecadiynoic Acid Isomers and Related Homologs

| Target Compound | Starting Diyne | Key Reagents | Overall Yield | Reference |

|---|---|---|---|---|

| 2,6-Nonadecadiynoic acid | 1,5-Octadecadiyne | 1. n-BuLi 2. CO₂ (dry) | 28% | nih.gov |

| 2,9-Hexadecadiynoic acid | 1,8-Nonadiyne | 1. n-BuLi, 1-Bromohexane 2. n-BuLi, CO₂ | ~11% | researchgate.netnih.gov |

Preparative Methodologies for Related Diynoic Fatty Acid Analogs (e.g., Hexadecadiynoic Acids)

The synthetic methodology used for nonadecadiynoic acid isomers is broadly applicable to the preparation of other diynoic fatty acid analogs, such as those with a 16-carbon (hexadeca) backbone. nih.gov These syntheses demonstrate the versatility of the two-step alkylation-carboxylation approach. nih.govresearchgate.net

2,6-Hexadecadiynoic Acid: The synthesis starts with 1,5-hexadiyne, which is first alkylated with 1-bromononane (B48978) to form the C15 diyne intermediate, 1,5-pentadecadiyne (40% yield). This intermediate is then carboxylated to yield the final C16 acid. nih.gov

2,9-Hexadecadiynoic Acid: The synthesis starts with 1,8-nonadiyne, which is alkylated with 1-bromohexane to give 1,8-pentadecadiyne (21% yield). Subsequent carboxylation provides the target C16 acid. nih.gov

This general and straightforward two-step procedure allows for the creation of a library of diynoic fatty acids with varying chain lengths and unsaturation patterns for biological evaluation. nih.govchapman.edu

Advanced Chemical Derivatization and Functionalization Strategies

Chemical derivatization is a process where a compound is chemically converted into a new, related compound, known as a derivative. slideshare.net This strategy is pivotal in medicinal chemistry for enhancing the efficacy, altering the specificity, or reducing the toxicity of a lead compound. For this compound, these strategies focus on two primary areas: modification of the terminal carboxyl group and alterations to the long alkyl chain.

The carboxylic acid moiety of this compound is a prime target for chemical modification to develop prodrugs or conjugates. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. researchgate.netactamedicamarisiensis.ro This approach is often employed to overcome issues with poor membrane permeability, which can be a challenge for polar molecules like carboxylic acids. nih.gov

Esterification is a common strategy to mask the polar carboxyl group, thereby increasing lipophilicity and enhancing absorption. nih.gov For this compound, the carboxyl group can be reacted with various alcohols to form ester prodrugs. An ideal ester prodrug should be chemically stable, possess good aqueous solubility and transcellular absorption, be resistant to hydrolysis before reaching the target, and then be rapidly cleaved by endogenous enzymes (e.g., esterases) to release the active fatty acid. nih.gov

Conjugation involves attaching the fatty acid to another molecule, such as an antimicrobial peptide or another drug, to create a new entity with combined or enhanced properties. conicet.gov.ar For instance, conjugating fatty acids to peptides can increase their antimicrobial activity by altering their hydrophobicity. conicet.gov.ar The modification of the carboxylic group, while it may not always improve the primary activity, has been shown to significantly reduce the toxicity of alkynoic acids against eukaryotic cells. nih.gov

Table 1: Potential Prodrug Strategies for this compound

| Prodrug Type | Rationale | Potential Promoieties |

| Ester Prodrugs | Increase lipophilicity, enhance membrane permeability, mask polar carboxyl group. nih.gov | Simple alkyl alcohols, glycols, amino alcohols. |

| Amide Prodrugs | Form more stable linkages compared to esters, potentially altering release kinetics. | Amino acids, small peptides. |

| Codrugs | Covalently link this compound to another active drug for synergistic effects. actamedicamarisiensis.ro | Other antimicrobial or anticancer agents. |

This table is generated based on established prodrug design principles and their hypothetical application to this compound.

Altering the structure of the hydrophobic alkyl chain of this compound provides another avenue for creating analogs with improved biological profiles. Key strategies include the introduction of additional unsaturated bonds (double or triple bonds) or the incorporation of heteroatoms like sulfur or oxygen. nih.gov

Research on related alkynoic acids has demonstrated that the position and number of triple bonds are critical for biological activity. nih.govreferencecitationanalysis.com For example, the introduction of a second triple bond at specific positions in a fatty acid chain can significantly increase its fungitoxicity compared to the mono-alkynoic parent compound. nih.gov The synthesis of such diynoic acids typically involves a multi-step process, starting with a shorter di-alkyne which is then alkylated and subsequently carboxylated. uri.eduresearchgate.net For instance, the synthesis of 2,6-diynoic acids starts from a 1,5-diyne, which undergoes alkylation followed by carboxylation. uri.edu

The introduction of heteroatoms can also profoundly impact activity. Studies on derivatives of 2-alkynoic acids have shown that incorporating a sulfur atom to create thio-analogs can enhance antimycobacterial activity. nih.gov These modifications likely alter the molecule's interaction with its biological target or affect its metabolic stability. nih.gov The synthesis of these heteroatom-containing analogs requires specific chemical methods, such as the coupling of an alkyl thiol with a dibromoalkane. nih.gov

Table 2: Examples of Alkyl Chain Modifications in Alkynoic Acid Analogs

| Modification Type | Example Compound Class | Synthetic Approach | Impact on Activity |

| Additional Unsaturation | Diynoic Acids (e.g., 2,6-Hexadecadiynoic acid) | Alkylation of a smaller diyne followed by carboxylation. uri.eduresearchgate.net | Enhanced antifungal activity compared to mono-ynoic acids. nih.gov |

| Heteroatom Introduction | Thio-alkynoic Acids (e.g., 4-(Alkylthio)but-2-ynoic acids) | Coupling of an alkyl thiol with a dibromoalkane. nih.gov | Enhanced antimycobacterial activity. nih.gov |

This table summarizes findings from research on related alkynoic acids, which inform the rational design of this compound analogs.

The rational design and synthesis of this compound analogs, through either modification of the carboxyl terminus or alteration of the alkyl chain, are powerful strategies. These approaches allow for the fine-tuning of the molecule's properties to enhance its therapeutic potential while minimizing undesirable effects.

Biological Activities and Molecular Mechanisms of Action of 2,4 Nonadecadiynoic Acid

Antifungal Efficacy and Spectrum of Activity

Inhibition of Filamentous Fungi and Yeasts (e.g., Candida albicans, Cryptococcus neoformans)

There is no available scientific data specifically detailing the inhibitory effects of 2,4-nonadecadiynoic acid on filamentous fungi and yeasts such as Candida albicans and Cryptococcus neoformans. Studies on related compounds, such as 2,6-hexadecadiynoic acid and 2,6-nonadecadiynoic acid, have shown antifungal properties against these pathogens, but these findings cannot be directly attributed to the 2,4-isomer. nih.govresearchgate.netasm.orgnih.govchapman.eduuri.eduresearchgate.netasm.orgmdpi.comresearchgate.net

Comparative Antifungal Potency Against Fluconazole-Resistant Strains

No research is available that compares the antifungal potency of this compound against fluconazole-resistant strains of any fungal species. While the antifungal activity of other acetylenic fatty acids has been evaluated against fluconazole-resistant Candida albicans, specific data for this compound is absent from the scientific record. nih.govresearchgate.netnih.govchapman.eduuri.eduresearchgate.net

Activity against Mycobacterial Species (e.g., Mycobacterium tuberculosis)

Scientific literature lacks any specific investigation into the activity of this compound against Mycobacterium tuberculosis or other mycobacterial species. Although some 2-alkynoic fatty acids have been shown to possess antimycobacterial properties, there is no such evidence for the this compound isomer. researchgate.netnih.govchapman.eduuri.edunih.gov

Investigation of Broader Antimicrobial Properties

Antibacterial Activity Profiling

There is no available data on the antibacterial activity profile of this compound against any bacterial strains.

Antiviral and Antiprotozoal Potential

The antiviral and antiprotozoal potential of this compound has not been investigated in any published scientific studies. While some related fatty acids have been explored for such activities, no specific information exists for the 2,4-isomer. nih.govconicet.gov.ar

Unraveling the Molecular Mechanisms of Biological Intervention

The antifungal efficacy of acetylenic fatty acids like this compound is attributed to their ability to interfere with fundamental cellular processes essential for fungal growth and viability. The following sections dissect the primary molecular pathways targeted by this class of compounds.

Disruption of Fungal Fatty Acid Biosynthesis Pathways

One of the primary modes of action for acetylenic fatty acids is the disruption of lipid metabolism, a pathway critical for building cell membranes, energy storage, and signaling.

Research on analogous 2-alkynoic fatty acids, such as 2-hexadecynoic acid, has demonstrated a significant capacity to inhibit the elongation of both saturated and unsaturated fatty acids. nih.govnih.gov This inhibition disrupts the delicate balance of fatty acids required for proper membrane fluidity and function. The introduction of a diyne system, as seen in this compound, is expected to confer similar, if not enhanced, inhibitory activity against the fatty acid elongase enzyme systems in fungi. mdpi.com By blocking the extension of fatty acid chains, the compound effectively halts the production of complex lipids necessary for cell growth and replication.

Beyond inhibiting fatty acid elongation, 2-alkynoic acids have been shown to interfere with the fatty acid acylation process, particularly the synthesis of triacylglycerols (TAGs). nih.govnih.gov TAGs are the primary form of energy storage in fungal cells. The bioactivity of 2-hexadecynoic acid has been directly linked to its potential to inhibit TAG synthesis. nih.govmdpi.com It is proposed that this compound, through its structural similarity, also modulates this pathway, preventing the efficient storage of metabolic energy and thereby imposing a significant metabolic strain on the fungus. This disruption can lead to a fungistatic or fungicidal effect.

Interference with Sphingolipid Biosynthesis

Sphingolipids are a class of lipids that are vital structural components of eukaryotic cell membranes and are involved in crucial signaling pathways. frontiersin.org The fungal sphingolipid biosynthesis pathway differs from that in mammals, making it an attractive target for antifungal drug development. mdpi.com The antifungal activity of certain acetylenic fatty acids, notably 6-nonadecynoic acid, has been suggested to stem from the disruption of this pathway. nih.govnih.gov Researchers have postulated that 2,6-diynoic fatty acids may also share this mechanism. nih.gov Therefore, it is highly probable that this compound interferes with the synthesis of essential sphingolipids, leading to compromised membrane integrity, altered cell signaling, and ultimately, inhibition of fungal growth.

Interaction with Key Enzymatic Systems (e.g., N-Myristoyltransferase)

N-myristoyltransferase (NMT) is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. plos.org This process, known as N-myristoylation, is critical for protein function, membrane targeting, and signal transduction. plos.orgmyricxbio.com NMT has been validated as a promising target for antifungal therapies. Studies have shown that certain acetylenic fatty acids can interact with this enzyme; for instance, 6-hexadecynoic acid acts as a good substrate for NMT from Saccharomyces cerevisiae. nih.govresearchgate.net This interaction suggests that acetylenic fatty acids like this compound could act as competitive inhibitors or alternative substrates for NMT, disrupting the myristoylation of key fungal proteins and leading to a loss of their biological function.

Role of Isomerization to Allene (B1206475) Derivatives in Bioactivity

A fascinating and potent aspect of the mechanism of 2-alkynoic acids is their potential to isomerize into highly reactive allene derivatives. Allenes are compounds containing a carbon atom with two double bonds to adjacent carbons (C=C=C). It has been proposed that the CoA derivative of a 2-alkynoic acid can undergo isomerization to a 2,3-allene. nih.gov This allenic intermediate is a reactive species that can then act as a potent inhibitor of enzymes involved in fatty acid biosynthesis. This mechanism of action, demonstrated for 2-hexadecynoic acid, likely contributes significantly to its bioactivity. nih.gov Given the conjugated diyne structure of this compound, its potential to form even more complex and reactive allenic or related intermediates is a key area for understanding its enhanced biological activity.

Antifungal Activity of Related Acetylenic Fatty Acids

The following table summarizes the minimum inhibitory concentration (MIC) values of several acetylenic fatty acids that are structurally related to this compound. This data highlights their potent antifungal properties against various fungal strains and provides a benchmark for the expected activity of the target compound.

| Compound | Fungal Strain | MIC (µM) |

| 2,6-Hexadecadiynoic acid | Candida albicans ATCC 14053 (Fluconazole-resistant) | 11 |

| Candida albicans ATCC 60193 (Fluconazole-resistant) | 11 | |

| Cryptococcus neoformans ATCC 66031 | < 5.7 | |

| 2,6-Nonadecadiynoic acid | Candida albicans ATCC 14053 (Fluconazole-resistant) | 80 |

| Candida albicans ATCC 60193 (Fluconazole-resistant) | 20 | |

| Cryptococcus neoformans ATCC 66031 | < 5.0 | |

| 2-Hexadecynoic acid | Candida albicans ATCC 14053 (Fluconazole-resistant) | 9.4 |

| Candida albicans ATCC 60193 (Fluconazole-resistant) | 100 | |

| 6-Nonadecynoic acid | Cryptococcus neoformans ATCC 66031 | < 4.3 |

Data sourced from studies on synthesized acetylenic fatty acids. nih.gov

Modulation of Cell Membrane Integrity and Permeability

The biological activity of fatty acids is often linked to their ability to interact with and disrupt the cell membrane. encyclopedia.pub The structure of this compound, a long-chain fatty acid with two triple bonds (diynoic), suggests a significant potential for modulating the physical properties of cellular membranes. The cell membrane's core is a phospholipid bilayer, which forms a selectively permeable barrier between the cell's interior and the external environment. libretexts.orgnih.gov The fluidity and permeability of this barrier are heavily influenced by the composition of its lipid tails. uvigo.es

Unsaturated fatty acids, which contain double or triple bonds, introduce kinks or rigid segments into their hydrocarbon chains. conductscience.com These structural features prevent the tight, orderly packing that is characteristic of saturated fatty acids. researchgate.net Consequently, the incorporation of unsaturated fatty acids into the membrane is known to increase its fluidity and permeability. uvigo.esconductscience.com The rigid nature of the two conjugated alkyne groups in this compound would disrupt the van der Waals interactions between adjacent lipid chains, leading to a less ordered and more fluid membrane state. iastate.edu

This increase in membrane permeability can compromise its integrity, leading to the leakage of essential ions and small molecules from the cytoplasm. jmb.or.krnih.gov For many antimicrobial fatty acids, this disruption of the membrane barrier is a primary mechanism of action, ultimately causing cell lysis and death. jmb.or.kr While direct experimental studies on the membrane effects of this compound are not extensively detailed in the available literature, its amphipathic nature and unsaturated structure strongly suggest that its biological activities are mediated, at least in part, through the disruption of cell membrane integrity and the alteration of its permeability.

In Vitro and In Vivo Toxicity Assessments and Selectivity Profiles

Assessing the toxicity and selectivity of a compound is crucial for determining its potential as a therapeutic lead. While specific toxicity data for this compound is limited, studies on structurally related acetylenic and diynoic fatty acids provide insight into its likely biological profile. The selectivity of these compounds is often evaluated by comparing their activity against pathogenic microbes versus mammalian cells.

Research into the antifungal properties of synthesized diynoic acids has provided valuable data on their selectivity. For instance, the isomeric compound 2,6-nonadecadiynoic acid demonstrated modest activity against strains of Candida albicans but was significantly more potent against Cryptococcus neoformans. nih.gov Another related compound, 2,6-hexadecadiynoic acid, was effective against Candida albicans and also showed activity against Mycobacterium tuberculosis, indicating a broad spectrum of antimicrobial potential. nih.gov This suggests that diynoic acids like this compound may exhibit selectivity between different types of pathogens.

Regarding toxicity towards mammalian systems, studies on similar C19 acetylenic fatty acids are informative. The related compound 6-nonadecynoic acid, which contains a single triple bond, was evaluated for its toxicity both in vitro and in vivo. nih.gov These assessments showed that the compound was not toxic to mammalian cell lines at concentrations up to 32 μM. nih.govasm.org Furthermore, when administered to mice, it did not produce apparent toxic effects at a dose of 34 μmol/kg of body weight. nih.govasm.org This low toxicity in mammalian systems, combined with potent antifungal activity, highlights the potential therapeutic window for acetylenic fatty acids. nih.gov

Table 1: Antimicrobial Selectivity Profile of Related Diynoic Fatty Acids This table presents the Minimum Inhibitory Concentration (MIC) values for diynoic acids structurally related to this compound, demonstrating their selective activity against various microbial species.

| Compound | Microbial Species | MIC (μM) | Reference |

| 2,6-Nonadecadiynoic Acid | Candida albicans (Fluconazole-Resistant) | 20 - 80 | nih.gov |

| Cryptococcus neoformans | < 5.0 | nih.gov | |

| 2,6-Hexadecadiynoic Acid | Candida albicans (Fluconazole-Resistant) | 11.5 | nih.gov |

| Mycobacterium tuberculosis H37Rv | 140 - 145 | nih.gov |

Table 2: Toxicity Assessment of a Related C19 Acetylenic Fatty Acid This table summarizes the toxicity data for 6-nonadecynoic acid, a compound structurally similar to this compound, in mammalian systems.

| Assay Type | System/Model | Finding | Concentration/Dose | Reference |

| In Vitro Toxicity | Mammalian Cell Lines | Not Toxic | Up to 32 μM | nih.govasm.org |

| In Vivo Toxicity | Mice (intraperitoneal) | No Obvious Toxic Effects | 34 μmol/kg | nih.govasm.org |

Structure Activity Relationship Sar and Structure Function Correlations

Elucidating the Influence of Alkynyl Moiety Position on Biological Efficacy

The positioning of the diacetylene (diyne) moiety within a fatty acid backbone is a critical determinant of its biological activity. For instance, in the context of antifungal properties, the fungitoxicity of alkynoic fatty acids is dependent on the location of the triple bonds. nih.gov Studies on various alkynoic fatty acids have shown that the placement of the alkynyl group significantly impacts their inhibitory effects. For example, while 2-alkynoic fatty acids are known to be fungitoxic, other isomeric forms like 6-alkynoic fatty acids also exhibit fungistatic properties. nih.gov

In a study comparing different 2-alkynoic fatty acids, 2-hexadecynoic acid demonstrated notable antifungal and antimicrobial properties. nih.gov Further research into diynoic acids revealed that the relative positioning of the two triple bonds is also crucial. For instance, a comparison between 2,6-hexadecadiynoic acid and 2,9-hexadecadiynoic acid showed that the former had significant inhibitory activity, while the latter, with a greater distance between the triple bond and the carboxylic group, showed no such activity. csic.es This suggests that the proximity of the unsaturation to the carboxylic acid head is important for certain biological interactions.

The influence of the alkynyl moiety's position extends to its role in the self-assembly and subsequent photopolymerization of diacetylene-containing molecules. The alignment of the diacetylene units, which is a prerequisite for topochemical polymerization, is heavily influenced by their location within the amphiphilic molecule. acs.org Research on diacetylene-containing peptide amphiphiles has shown that the position of the diyne group within the hydrophobic tail affects the conjugation length of the resulting polymer upon photopolymerization. acs.org When the diacetylene moiety is too close to the peptide headgroup or too near the end of the alkyl tail, the packing and mobility constraints can hinder optimal polymerization. acs.org The most stable and highly conjugated polydiacetylenes are typically formed when the diacetylene group is located in the middle of the hydrophobic tail. acs.org

Furthermore, the position of the diacetylene group can influence the morphology of self-assembled structures. Diacetylenic acids with the diyne moiety directly connected to the carboxyl group, such as 2,4-nonadecadiynoic acid, tend to form lamella-like monolayers with interdigitated alkyl chains. researchgate.net In contrast, those with the diacetylene group in the middle of the alkyl chain form parallel structures. researchgate.net

Impact of Hydrocarbon Chain Length on Potency and Selectivity

The length of the hydrocarbon chain is a well-established factor influencing the biological potency and selectivity of fatty acids. Generally, medium to long-chain unsaturated fatty acids show greater efficacy against Gram-positive bacteria. mdpi.com For 2-alkynoic fatty acids, an optimal chain length of 8 to 16 carbons has been identified for maximal fungistatic effects. nih.gov

In a study of synthetic 2-alkynoic fatty acids (2-AFAs) and their ability to inhibit plasmid-mediated horizontal gene transfer (a property termed COIN activity), a clear dependence on chain length was observed. csic.esasm.org The potency followed the trend: 16 carbons (2-hexadecynoic acid) > 18 carbons (2-octadecynoic acid) > 14 carbons (2-tetradecynoic acid) > 20 carbons (2-icosynoic acid) > 12 carbons (2-dodecynoic acid). csic.esasm.org This highlights that an optimal chain length exists for this specific biological activity, with potency decreasing for both shorter and longer chains.

The chain length also plays a significant role in the self-assembly and stability of diacetylene-containing structures. In diacetylene-functionalized dendrons, longer alkyl chains generally lead to more stable vesicles. researchgate.net Similarly, for diacetylene-containing peptide amphiphiles, a longer carbon tail (25 carbons vs. 23 carbons) resulted in more stable β-sheet fibers with higher assembly and disassembly temperatures. nih.gov This increased stability in the longer-chain amphiphile was also reflected in its polymerization behavior, which was less affected by temperature changes. nih.gov

The hepatotoxicity of perfluorinated fatty acids has also been shown to be dependent on carbon chain length, with those having a chain length greater than seven carbons inducing peroxisomal enzyme activity. acs.orgnih.gov

| Compound Class | Biological/Physical Property | Optimal Chain Length (Number of Carbons) | Reference |

|---|---|---|---|

| 2-Alkynoic Fatty Acids | Fungistatic Effects | 8-16 | nih.gov |

| 2-Alkynoic Fatty Acids (2-AFAs) | COIN Activity | 16 | csic.esasm.org |

| Diacetylene-Containing Peptide Amphiphiles | Fiber Stability | Longer chains (e.g., 25) provide more stability | nih.gov |

| Perfluorinated Fatty Acids | Induction of Peroxisomal Enzyme Activity | >7 | acs.orgnih.gov |

Steric and Electronic Effects of Functional Group Substitutions on Bioactivity

The introduction of functional groups can significantly alter the bioactivity of diynoic acids through steric and electronic effects. For instance, in a study of diacetylene-containing glycolipids, the number, position, and structure of acyl chains were found to significantly influence their self-assembly properties. researchgate.net

A systematic study on pentameric peptides acylated with pentacosadiynoic acid investigated the effects of charge and steric hindrance by substituting amino acids. rsc.orgresearchgate.net Replacing amino acids at either the N-terminal or C-terminal position with charged residues like glutamic acid or lysine (B10760008) hindered the self-assembly into fibers. rsc.orgresearchgate.net The hindrance was more pronounced when the modification was closer to the alkyl tail, and glutamic acid had a greater effect than lysine. rsc.orgresearchgate.net This demonstrates that both the charge and the bulkiness of substituents can disrupt the molecular packing necessary for fiber formation.

The nature of the headgroup in diacetylene amphiphiles also plays a crucial role. Modifications to the headgroup can affect polymerization kinetics and the sensitivity of the resulting polydiacetylene to stimuli. researchgate.net For example, ethanolamine (B43304) headgroups were found to potentially increase the stimuli responsivity of vesicles. researchgate.net In another study, the introduction of amide or ester functionalities in diacetylene-based supramolecules influenced their self-assembly into three-dimensional organogel networks. acs.orgnih.gov Amide-functionalized molecules formed gels in both polar and nonpolar solvents due to intermolecular hydrogen bonding. acs.orgnih.gov

| Molecule Class | Functional Group Substitution | Observed Effect | Reference |

|---|---|---|---|

| Diacetylene-containing Glycolipids | Acyl chains | Influences self-assembly properties. | researchgate.net |

| Pentacosadiynoic acid-acylated peptides | Glutamic acid or lysine substitution | Hinders fiber assembly, with the effect being greater closer to the alkyl tail. | rsc.orgresearchgate.net |

| Diacetylene Amphiphiles | Ethanolamine headgroup | Potentially increases stimuli responsivity of vesicles. | researchgate.net |

| Diacetylene-based Supramolecules | Amide vs. Ester linkage | Amide group promotes gel formation in polar and nonpolar solvents. | acs.orgnih.gov |

Computational Chemistry Approaches to Predict SAR

Computational chemistry offers powerful tools for predicting the structure-activity relationships (SAR) of molecules like this compound, especially when experimental data is limited. creative-proteomics.com Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of a compound with its biological activity. azolifesciences.comscribd.com These models can predict the activity of new compounds based on their molecular descriptors, helping to identify promising drug candidates. creative-proteomics.com

For fatty acids and their derivatives, QSAR models have been successfully developed to predict their antimicrobial activities. nih.gov These models often incorporate descriptors related to hydrophobicity (like logP), electronic properties, and steric factors. scribd.com For diynoic acids, descriptors such as chain length and dipole moments have been shown to be critical predictors of their biological activity.

Molecular docking simulations, using tools like AutoDock Vina or the Schrödinger Suite, can predict the binding modes of compounds with biological targets, such as fungal enzymes. This can provide insights into the mechanism of action. For example, it has been hypothesized that 2,6-diynoic acids may inhibit fungal fatty acid biosynthesis.

Quantum mechanics/molecular mechanics (QM/MM) hybrid techniques are emerging as reliable methods for studying chemical reactions within enzymes. nih.govresearchgate.net This approach can provide valuable information on the geometry of transition states and reaction energetics, aiding in the design of covalent inhibitors. nih.gov

Structure-Function Relationships in Supramolecular Assembly

The ability of this compound and related diacetylene amphiphiles to self-assemble into ordered structures is fundamental to their application in materials science. These supramolecular assemblies can be subsequently polymerized to form polydiacetylenes, which have interesting chromatic properties. The interactions driving this self-assembly include hydrogen bonding, hydrophobic interactions, and van der Waals forces. frontiersin.org

The position of the diacetylene moiety within the amphiphilic molecule has a profound influence on the morphology of the resulting self-assembled structures. As previously mentioned, diacetylenic acids like this compound, where the diyne group is adjacent to the carboxylic acid, tend to form lamellar structures with interdigitated alkyl chains when assembled on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.net In contrast, diacetylenic acids with the diyne group located in the middle of the alkyl chain, such as 10,12-tricosadiynoic acid, self-assemble into parallel structures with a tail-to-tail arrangement. researchgate.net

In the context of peptide amphiphiles, the location of the diacetylene group within the hydrophobic tail also dictates the packing and resulting morphology. A study of three diacetylene-containing peptide amphiphiles, differing only in the position of the diyne group, found that the most stable and well-ordered structures were formed when the diacetylene was in the middle of the tail. acs.org Placing it too close to the peptide headgroup led to a mismatch between the hydrogen-bonding network and the alkyl tail spacing, while placing it at the end of the tail resulted in increased mobility that hampered packing. acs.org

Studies on self-assembled monolayers of diacetylenes on gold surfaces have shown that a longer alkyl tail leads to higher crystallinity and, consequently, higher polymerization efficiency. umich.edu The spacing between the diacetylene unit and the surface anchor group also affects polymerizability, with longer, odd-numbered spacers often yielding the highest efficiency. umich.edu

The conjugation length of the resulting polydiacetylene, which determines its color, is also correlated with the molecular architecture. While polymerization can occur in various architectures, the longest conjugation lengths are often observed in systems that have some degree of disorder in the alkyl side chains, which can help to relieve strain created during the polymerization process. acs.org In peptide amphiphiles, the position of the diacetylene group directly impacts the conjugation length, with a central position generally yielding the most highly conjugated polymer. acs.org

The presence of other molecules can also regulate the photopolymerization process. For example, gemini (B1671429) amphiphiles mixed with 10,12-pentacosadiynoic acid (PCDA) were found to modulate the polymerization, with the spacer length of the gemini amphiphile influencing whether a red or blue phase of the polydiacetylene was formed. acs.orgnih.gov

Supramolecular Self Assembly and Nanomaterial Engineering with 2,4 Nonadecadiynoic Acid

Principles of Self-Assembly of Diacetylenic Fatty Acid Derivatives

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a fundamental concept in supramolecular chemistry. For diacetylenic fatty acids like 2,4-nonadecadiynoic acid, this process is governed by a delicate interplay of intermolecular forces that dictate the final architecture of the assembly.

When a solution of this compound is deposited onto a pristine, atomically flat surface such as Highly Oriented Pyrolytic Graphite (B72142) (HOPG), the molecules spontaneously arrange themselves into a highly ordered, two-dimensional (2D) crystalline structure. nih.govnottingham.ac.uk Studies using Scanning Tunneling Microscopy (STM) have revealed that diacetylenic acid derivatives, including this compound, form surface monolayers. researchgate.netrsc.orgresearchgate.net In these arrangements, the molecules lie flat on the HOPG substrate. researchgate.netrsc.org

Specifically, this compound, where the reactive diacetylene group is positioned close to the carboxylic acid head, assembles into a distinct lamella-like structure. researchgate.netrsc.orgresearchgate.netresearchgate.net This ordered, self-assembled monolayer creates a molecular template, a crucial first step for the subsequent fabrication of nanostructures. nih.gov The formation of these extensive, well-ordered domains is a key characteristic that enables their use in bottom-up nanofabrication. researchgate.netrsc.org

The precise arrangement of this compound molecules within the self-assembled monolayer is not random but is directed by specific non-covalent interactions. The predominant driving force governing the assembly of these structures is the Van der Waals interaction among the long alkyl chains of the fatty acid molecules. researchgate.netrsc.orgresearchgate.netresearchgate.netnih.gov These forces, though individually weak, become collectively significant, promoting a close-packed arrangement.

A defining feature of the assembly of this compound is the interdigitation of its alkyl chains. researchgate.netrsc.orgresearchgate.netresearchgate.net In this lamellar arrangement, the hydrocarbon tails of molecules in adjacent rows overlap, maximizing the Van der Waals contact and thus stabilizing the entire monolayer. This contrasts with other diacetylenic acids where the diacetylene group is in the middle of the alkyl chain, which tend to form parallel, tail-to-tail assemblies without interdigitation. researchgate.netrsc.org The combination of the planar substrate interaction and the intermolecular forces between the molecules results in the highly ordered supramolecular structure.

Table 1: Assembly Characteristics of Diacetylenic Acids on HOPG

| Compound | Position of Diacetylene Group | Assembly Structure | Primary Driving Force | Alkyl Chain Arrangement |

|---|---|---|---|---|

| This compound | Near carboxyl group | Lamella-like | Van der Waals Interactions | Interdigitated |

| 2,4-Heptadecadiynoic Acid | Near carboxyl group | Lamella-like | Van der Waals Interactions | Interdigitated |

| 10,12-Pentacosadiynoic Acid | Middle of alkyl chain | Paralleled | Van der Waals Interactions | Tail-to-tail |

Data sourced from studies on the self-assembly of various diacetylenic acid derivatives on HOPG surfaces. researchgate.netrsc.org

Light-Induced Polymerization and Fabrication of Functional Nanostructures

The true potential of this compound assemblies is realized through their ability to be transformed into robust polymeric nanostructures upon exposure to ultraviolet (UV) light. This process fixes the molecular pattern, creating stable and functional materials.

The light-induced polymerization of crystalline this compound is a topochemical reaction. nih.govrsc.orgulsu.ru Topochemical polymerizations are solid-state reactions where the crystal lattice of the monomer pre-organizes the reactive units, controlling the stereochemistry and structure of the resulting polymer. rsc.orgulsu.ru For diacetylenes, this requires the monomer molecules to be packed in a specific orientation, with the diacetylene rods of adjacent molecules aligned parallel to each other and within a certain proximity (typically less than 4 Å). ulsu.ru

When the self-assembled monolayer of this compound is irradiated with UV light (e.g., 254 nm), a 1,4-addition polymerization reaction is initiated. scispace.com One triple bond from two adjacent diacetylene groups reacts to form a new double bond, linking the monomer units together. This process propagates through the ordered assembly, creating a polymer chain with a conjugated backbone of alternating double and triple bonds, known as a polydiacetylene (PDA). ulsu.ruresearchgate.net The exceptional order of the monomer assembly is directly translated into a highly regular and crystalline polymer. rsc.org

The ability to initiate polymerization with light provides precise spatial and temporal control over the fabrication process, making it possible to create photo-modifiable interfacial nanostructures. researchgate.netrsc.org By using techniques like photolithography, specific regions of the this compound monolayer can be exposed to UV light while others remain shielded. The exposed areas undergo topochemical polymerization, becoming a stable, cross-linked polymer, while the unexposed areas remain as unpolymerized monomers that can be washed away. researchgate.netrsc.org

This technique effectively allows for the "writing" of stable, covalently-bonded nanostructures directly onto the substrate with high resolution. researchgate.net The resulting structures are robust and their properties are defined by the initial self-assembly. This elucidates a powerful structure-function relationship for creating photo-modifiable self-assembled interfacial nanostructures based on diacetylenic acids. researchgate.netrsc.org

The unique properties of polydiacetylenes derived from this compound and similar monomers make them highly attractive for a variety of advanced applications. The bottom-up fabrication process is fundamental to the development of molecular-scale electronic and optoelectronic devices. researchgate.netresearchgate.net

The conjugated backbone of the resulting polydiacetylene gives rise to distinct optical and electronic properties. scispace.com A key feature is their chromism; these materials typically appear blue after polymerization and can undergo a visible color change to red in response to external stimuli such as temperature, pH, or mechanical stress. scispace.comacs.orgmdpi.com This colorimetric response has been widely exploited for the development of sensors. mdpi.comnih.gov Applications include:

Chemosensors and Biosensors: The polymer can be functionalized to bind to specific analytes, with the binding event triggering a detectable color change. mdpi.comnih.gov

Smart Coatings and Materials: The thermochromic properties of polydiacetylenes allow them to act as temperature indicators in coatings and smart packaging. researchgate.net

Microelectronics and Optics: The mechanical and thermal stability of the polymerized films, combined with their conjugated electronic structure, makes them candidates for use in molecular wires, integrated optics, and other molecular devices. researchgate.net

Table 2: Potential Applications of Polydiacetylene Nanostructures

| Application Area | Underlying Principle | Example Use Case |

|---|---|---|

| Sensors | Chromatic response (blue-to-red shift) to external stimuli. | Label-free colorimetric biosensors for detecting pathogens or biomarkers. mdpi.comnih.gov |

| Smart Materials | Thermochromism (color change with temperature). | Irreversible temperature indicators for food or pharmaceutical packaging. researchgate.netmdpi.com |

| Molecular Electronics | Conjugated polymer backbone allows for charge transport. | Nanoscale wires and components for molecular-scale circuits. researchgate.netresearchgate.net |

| Optoelectronics | Unique optical absorption and nonlinear optical properties. | Components in integrated optical devices. researchgate.net |

Spectroscopic and Microscopic Characterization of Self-Assembled Systems

The investigation of self-assembled systems derived from this compound and related amphiphilic diynes relies heavily on a suite of spectroscopic and microscopic techniques. These methods provide critical insights into the molecular arrangement, morphology, and the photophysical properties of the resulting nanostructures both before and after polymerization.

Spectroscopic analysis is fundamental to confirming the formation and subsequent transformation of these assemblies. UV-Visible (UV-Vis) spectroscopy is particularly crucial for monitoring the topochemical polymerization of diacetylene monomers. Upon exposure to UV irradiation (typically at 254 nm), ordered monomer assemblies undergo a 1,4-addition reaction to form the conjugated polymer, polydiacetylene (PDA). This polymerization leads to a distinct color change and the appearance of characteristic absorption bands in the UV-Vis spectrum. The initial polymer is often a "blue phase," which exhibits a strong absorption maximum (λmax) around 640 nm, corresponding to the π-π* electronic transition of the conjugated polymer backbone. nih.govnih.govrsc.org This blue form is considered metastable and can transition to a "red phase" upon the application of external stimuli such as heat, solvents, or mechanical stress. nih.gov The red phase displays a blue-shifted absorption maximum, typically centered around 540 nm. nih.govnih.govrsc.org The intensity of these absorption bands can be correlated with the degree of polymerization. rsc.org

Fourier Transform Infrared (FTIR) spectroscopy provides complementary information on the chemical structure and molecular organization within the assemblies. In studies of diacetylenic acid assemblies, FTIR is used to verify the presence of characteristic functional groups and to probe changes in their environment upon self-assembly and polymerization. For example, the stretching vibration of the carboxylic acid (COOH) group, typically seen around 1690-1700 cm⁻¹, can show shifts or changes upon the formation of hydrogen-bonded networks or conversion to a carboxylate (COO⁻) salt. fudan.edu.cn Analysis of the methylene (B1212753) (CH₂) stretching modes can also provide information about the conformational order of the alkyl chains within the assembly. nih.gov

Fluorescence spectroscopy offers another avenue for characterizing the electronic structure of the polymerized assemblies. The conjugated PDA backbone is often fluorescent. The emission spectra are consistent with the absorption data, where the red-PDA form, for instance, can exhibit emission peaks centered at approximately 560 nm and 610 nm. nih.gov The study of fluorescence, including techniques like Förster Resonance Energy Transfer (FRET), can provide sensitive analysis of the assembly and disassembly dynamics of supramolecular structures. nih.gov

Table 1: Spectroscopic Data for Polymerized Diacetylene Assemblies

| Spectroscopic Technique | Phase | Characteristic Wavelength/Wavenumber | Observation | Reference |

|---|---|---|---|---|

| UV-Vis Absorption | Blue-Phase PDA | ~640 nm | π-π* electronic transition in the conjugated backbone | nih.govnih.govrsc.org |

| UV-Vis Absorption | Red-Phase PDA | ~540 nm | π-π* electronic transition after conformational changes | nih.govnih.govrsc.org |

| FTIR Absorption | Monomer | ~1690 cm⁻¹ | C=O stretch of the carboxylic acid group | fudan.edu.cn |

| Fluorescence Emission | Red-Phase PDA | ~560 nm, ~610 nm | Emission from the relaxed excited state of the polymer | nih.gov |

Microscopic techniques are indispensable for the direct visualization of the morphology and nanoscale organization of this compound assemblies. Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful tools for characterizing these structures on surfaces. Studies on diacetylenic acid derivatives, including this compound, on highly oriented pyrolytic graphite (HOPG) have revealed the formation of well-ordered, two-dimensional lamellar structures. researchgate.net In these assemblies, the molecules align with their alkyl chains interdigitated, driven by van der Waals interactions between the chains and hydrogen bonding between the carboxylic acid headgroups. researchgate.net AFM can not only provide topographical images of these lamellae and other structures like nanotubes but can also be used to measure their dimensions, such as height, with nanometer precision. researchgate.netmdpi.com

Transmission Electron Microscopy (TEM) is also employed to characterize the morphology of self-assembled diacetylene nanostructures, particularly for objects dispersed in a medium rather than on a surface. It has been used to visualize the formation of nanotubes and vesicles from various diacetylenic acids. fudan.edu.cnresearchgate.net

Table 2: Microscopic Characterization of Diacetylene Assemblies

| Microscopic Technique | Substrate/Medium | Observed Morphology | Key Findings | Reference |

|---|---|---|---|---|

| Scanning Tunneling Microscopy (STM) | HOPG | Lamella-like monolayers | Interdigitated alkyl chains, ordered 2D assembly. | researchgate.net |

| Atomic Force Microscopy (AFM) | HOPG, Mica | Lamellae, Nanotubes | Visualization of surface topography and measurement of nanostructure dimensions. | researchgate.netresearchgate.net |

| Transmission Electron Microscopy (TEM) | Carbon-coated copper grid | Nanotubes, Nanocomposites | Characterization of the overall shape and size of hollow or composite structures. | fudan.edu.cnresearchgate.net |

Theoretical Modeling and Simulation of Assembly Dynamics

Theoretical modeling and computational simulations, particularly molecular dynamics (MD), provide atomistic-level insights into the dynamic processes of supramolecular self-assembly that are often inaccessible by experimental techniques alone. cuny.edu These methods are crucial for understanding the fundamental non-covalent interactions—such as van der Waals forces, hydrogen bonding, and electrostatic interactions—that govern the formation, structure, and stability of this compound assemblies. cuny.eduosti.gov

MD simulations can model the spontaneous organization of diacetylenic acid molecules from a random distribution in a solvent into ordered structures. researchgate.net By calculating the potential energy of the system based on the positions of individual atoms, MD simulations can predict the trajectory of molecules over time, revealing the pathways and mechanisms of assembly. nih.gov For instance, simulations have been used to investigate the stability of bilayer membranes formed from diacetylenic acids. researchgate.net These studies can calculate key structural properties such as the area per monomer, membrane thickness, and density profiles, and assess how these properties change with environmental factors like temperature. researchgate.net

Simulations are also employed to elucidate the molecular origins of observed macroscopic phenomena, such as the thermochromic (color change with temperature) response of polydiacetylene materials. researchgate.net By modeling the system at different temperatures, researchers can understand how thermal fluctuations affect the conformation of the polymer backbone and the packing of the alkyl side chains, leading to the blue-to-red color transition. researchgate.net

Furthermore, enhanced sampling techniques in molecular dynamics can be used to explore complex assembly processes, such as the formation of peptide nanotubes, which occur on longer timescales than are accessible with standard simulations. nih.gov These computational approaches can help rationalize the design of new self-assembling systems with desired nanostructures and functionalities. mdpi.com The insights gained from simulations on the self-assembly of various amphiphiles, from simple fatty acids to complex peptides, provide a robust framework for predicting the behavior of this compound and guiding the experimental design of novel nanomaterials. mdpi.complos.org The synergy between simulation and experiment is powerful; simulations can explain experimental observations at a molecular level, while experimental data serves to validate and refine the computational models and force fields used. nih.gov

Biosynthesis and Enzymatic Pathways Relevant to Acetylenic Fatty Acids

Natural Occurrence and Putative Biosynthetic Origins of Acetylenic Fatty acids

Acetylenic fatty acids, which contain one or more carbon-carbon triple bonds, are found in a variety of natural sources, including plants, fungi, marine organisms, and microbes. asm.org Their biosynthesis is believed to originate from common saturated fatty acids produced by the fatty acid synthase (FAS) complex. nih.gov The primary substrates for the synthesis of these specialized fatty acids are typically long-chain fatty acids. nih.gov For instance, in the plant Crepis rubra, oleic acid is a key precursor for the formation of crepenynic acid, an acetylenic fatty acid. nih.gov

The introduction of the acetylenic bond is not a part of the initial carbon chain formation but rather a modification of a pre-existing fatty acid. nih.gov This process often occurs on fatty acids esterified to phospholipids (B1166683) within the endoplasmic reticulum. nih.gov While common fatty acids like palmitic acid (16:0) and stearic acid (18:0) are synthesized in the plastids of plant cells, the subsequent modifications leading to acetylenic fatty acids take place in the endoplasmic reticulum. mdpi.comnih.gov

Acetylenic fatty acids can be found in various parts of plants, such as the seeds of Crepis alpina and the roots of Polyalthia evecta. usask.caebi.ac.uk For example, 19-(2-furyl)nonadeca-5,7-diynoic acid has been isolated from the roots of Polyalthia evecta. ebi.ac.uk While specific natural sources for 2,4-nonadecadiynoic acid are not extensively documented in readily available literature, its structural relatives have been synthesized and studied for their biological activities. For instance, 2,6-nonadecadiynoic acid has been synthesized and shown to have potent antifungal properties. d-nb.infoscispace.com

The table below provides examples of naturally occurring and synthesized acetylenic fatty acids, highlighting their structural features and sources.

| Compound Name | Structure | Source |

| Crepenynic acid | 18:2 (9c, 12a) | Crepis alpina usask.causask.ca |

| 19-(2-furyl)nonadeca-5,7-diynoic acid | C23H32O3 | Polyalthia evecta (roots) ebi.ac.uk |

| 2,6-Nonadecadiynoic acid | C19H30O2 | Synthesized d-nb.infoscispace.com |

| This compound | C19H30O2 | Commercial chemical reagent |

Enzymology of Acetylenic Bond Formation

The formation of a carbon-carbon triple bond in a fatty acid is a sophisticated biochemical process catalyzed by specific enzymes. This section explores the roles of these enzymes and their integration into the broader context of fatty acid metabolism.

The introduction of a triple bond into a fatty acid chain is primarily carried out by a specialized class of enzymes known as acetylenases. usask.ca These enzymes are evolutionarily related to fatty acid desaturases, which are responsible for creating double bonds in fatty acid chains. usask.canih.gov Fatty acid desaturases are a broad family of enzymes that catalyze the dehydrogenation of a carbon-carbon single bond to a double bond. nih.gov This reaction typically requires molecular oxygen and electrons, often supplied by NADH or NADPH. nih.govnih.gov

Acetylnases function by further modifying an existing double bond to form a triple bond. nih.gov For example, the Δ12-acetylenase from Crepis alpina can convert the double bond in linoleate (B1235992) at the C12-C13 position into a triple bond to form crepenynic acid. usask.causask.ca This process is a second round of desaturation at the same position. nih.gov

Research has shown that subtle changes in the amino acid sequence of these enzymes can differentiate their function between a desaturase and an acetylenase. usask.ca Site-directed mutagenesis studies on the acetylenase from Crepis alpina have identified specific amino acid residues that are crucial for its acetylenase activity versus its inherent desaturase activity. usask.ca

The table below summarizes the key enzymes involved in the formation of unsaturated and acetylenic fatty acids.

| Enzyme | Function | Substrate Example | Product Example |

| Fatty Acid Desaturase (FAD) | Introduces a double bond | Stearic acid | Oleic acid wikipedia.org |

| Acetylenase | Converts a double bond to a triple bond | Linoleic acid | Crepenynic acid usask.causask.ca |

The biosynthesis of acetylenic fatty acids is intricately linked to the general fatty acid synthesis pathway. The foundational saturated fatty acid backbones are first synthesized by the fatty acid synthase (FAS) complex. nih.gov In eukaryotes, this process primarily occurs in the cytosol, with the exception of plants where it takes place in the plastids. nih.gov The FAS complex is a multi-enzyme system that catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. wikipedia.org

In animals and yeasts, a Type I FAS system, which is a large multifunctional polypeptide, is responsible for this synthesis. wikipedia.org In plants, a Type II FAS system, consisting of separate enzymes, carries out the process in the plastids. nih.gov The primary products of the FAS complex are saturated fatty acids, typically palmitic acid (C16:0) and stearic acid (C18:0). nih.gov

Once these saturated fatty acids are formed, they are transported to the endoplasmic reticulum where they can be modified by desaturases and acetylenases. nih.govresearchgate.net These modifications, including the introduction of double and triple bonds, occur while the fatty acid is often part of a phospholipid molecule. nih.gov Therefore, the synthesis of acetylenic fatty acids is not an isolated pathway but rather an extension of the core fatty acid synthesis machinery, relying on the precursor molecules generated by the FAS complex.

Catabolism and Metabolic Fate of Diynoic Acids

The breakdown of fatty acids, including those with multiple triple bonds like diynoic acids, is essential for energy production. This process largely follows the established pathways for unsaturated fatty acid degradation.

The primary pathway for fatty acid degradation is β-oxidation, which occurs in the mitochondria and, in some organisms, also in peroxisomes. nih.govlibretexts.org This process involves a cyclical series of four reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle. libretexts.org The acetyl-CoA then enters the citric acid cycle to generate ATP. libretexts.org

The β-oxidation of unsaturated fatty acids, including those with triple bonds (which are a form of unsaturation), requires additional enzymatic steps compared to saturated fatty acids. libretexts.org The presence of double or triple bonds at certain positions can halt the standard β-oxidation process, necessitating the action of auxiliary enzymes to reconfigure the bond structure. youtube.com

For polyunsaturated fatty acids with double bonds at even-numbered carbon atoms, the β-oxidation pathway generates intermediates like 2,4-dienoyl-CoA that cannot be directly processed by the core β-oxidation enzymes. nih.govbiorxiv.org This is where the auxiliary enzyme 2,4-dienoyl-CoA reductase becomes crucial. wikipedia.org This enzyme, which is dependent on NADPH, reduces the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA. wikipedia.org This product can then be isomerized to trans-2-enoyl-CoA, a standard intermediate of the β-oxidation pathway, allowing the degradation process to continue. plos.org

The complete degradation of polyunsaturated fatty acids with conjugated double bonds starting at an even-numbered carbon is dependent on the activity of 2,4-dienoyl-CoA reductase. nih.gov In the context of a diynoic acid like this compound, while the exact metabolic intermediates are not explicitly detailed in the available literature, it is highly probable that its breakdown would also necessitate the involvement of auxiliary enzymes like 2,4-dienoyl-CoA reductase to handle the conjugated unsaturation at the C2 and C4 positions once the triple bonds are reduced to double bonds. The deficiency of this enzyme can lead to the incomplete oxidation of unsaturated fatty acids. plos.org

The table below lists key enzymes and their roles in the catabolism of unsaturated fatty acids.

| Enzyme | Role in Catabolism |

| Acyl-CoA Dehydrogenase | Catalyzes the initial dehydrogenation in β-oxidation. plos.org |

| Enoyl-CoA Hydratase | Hydrates the double bond formed in the first step. plos.org |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. plos.org |

| Thiolase | Cleaves the β-ketoacyl-CoA to release acetyl-CoA. libretexts.org |

| 2,4-Dienoyl-CoA Reductase | Reduces 2,4-dienoyl-CoA intermediates, enabling the continuation of β-oxidation for certain unsaturated fatty acids. nih.govwikipedia.org |

| Enoyl-CoA Isomerase | Isomerizes cis or trans double bonds to the trans configuration required by β-oxidation enzymes. wikipedia.org |

Genetic and Molecular Regulation of Diynoic Acid Metabolism in Biological Systems

The biosynthesis of diynoic and other polyacetylenic fatty acids is tightly regulated at the genetic and molecular levels, ensuring their production occurs in specific tissues, at particular developmental stages, or in response to environmental cues. oup.combiorxiv.org The discovery and characterization of the genes encoding key biosynthetic enzymes, such as desaturases and acetylenases, have been pivotal in understanding this regulation. nih.govresearchgate.net

A common regulatory feature, particularly in plants and bacteria, is the organization of biosynthetic genes into co-regulated gene clusters. nih.govbiorxiv.org For example, in tomato, a pathogen-responsive gene cluster on chromosome 12 was identified containing co-expressed acetylenase and desaturase-like genes, which are involved in the production of the polyacetylenic oxylipin falcarindiol. biorxiv.org Similarly, in phytopathogenic bacteria, the discovery of the caryoynencin (cay) gene cluster revealed novel desaturase/acetylenase genes responsible for bacterial polyyne assembly. nih.gov This clustering facilitates the coordinated expression of all enzymes required for a specific metabolic pathway.

Gene expression is often highly specific. In Crepis alpina, the acetylenase gene responsible for crepenynic acid synthesis is transcribed in various tissues, but the acetylenic fatty acid itself accumulates almost exclusively in the developing seeds. oup.com This points to complex post-transcriptional or metabolic regulatory mechanisms that control the final localization of the product. oup.com In fungi, the expression of polyketide synthase genes, which are required for some polyacetylene biosynthesis pathways, can be differentially regulated in the mycelium versus the fruiting body, leading to tissue-specific metabolite profiles. pnas.org

At the molecular level, the expression of fatty acid metabolic genes is controlled by various transcription factors. While specific transcription factors for diynoic acid pathways are still being fully elucidated, the general principles of fatty acid metabolism regulation provide a strong model. Key families of transcription factors include the Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element Binding Proteins (SREBPs). nih.govmdpi.com These nuclear receptors can be activated by fatty acids or their derivatives, subsequently binding to DNA and modulating the transcription of genes involved in both fatty acid synthesis and breakdown. nih.govmdpi.comfrontiersin.org For instance, some polyunsaturated fatty acids are known to inhibit the maturation and activity of SREBP-1c, a key regulator of lipogenesis, thereby downregulating the synthesis of new fatty acids. mdpi.com It is plausible that acetylenic fatty acids or their intermediates interact with similar regulatory networks to control their own biosynthesis and maintain metabolic homeostasis.

Table 2: Genetic Loci Associated with Diynoic/Polyacetylenic Acid Biosynthesis

Table 3: Research Findings on this compound and Related Compounds

Table 4: Compound Names Mentioned in this Article

Future Directions and Translational Research Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

Key areas for exploration include:

Catalytic Systems: Investigating new catalysts for C-C bond formation to construct the acetylenic backbone with higher efficiency and selectivity. This could involve exploring advanced palladium, copper, or other transition-metal-catalyzed cross-coupling reactions.

Green Chemistry Approaches: Designing synthetic pathways that align with the principles of green chemistry is crucial for sustainable production. frontiersin.orgresearchgate.net This includes the use of non-toxic solvents, reducing the number of protection/deprotection steps, and improving atom economy. researchgate.net For instance, developing a chemoenzymatic synthesis could offer a more environmentally benign alternative to purely chemical methods.

Flow Chemistry: The implementation of continuous flow technologies could offer significant advantages for scalability, safety, and process control in the synthesis of acetylenic compounds, which can sometimes be unstable.

Advanced Preclinical Studies for Therapeutic Applications of 2,4-Nonadecadiynoic Acid

Acetylenic fatty acids have demonstrated notable biological activities, particularly as antifungal agents. nih.gov For example, the related compound 2,6-hexadecadiynoic acid has shown potent activity against fluconazole-resistant strains of Candida albicans and Cryptococcus neoformans. nih.govresearchgate.net This provides a strong rationale for conducting advanced preclinical studies on this compound.

Future preclinical research should systematically evaluate:

Antimicrobial Spectrum: Determining the minimum inhibitory concentration (MIC) against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

Mechanism of Action: Investigating how the compound exerts its antimicrobial effects. Studies could explore its impact on fungal cell membrane integrity, inhibition of key metabolic enzymes, or interference with fatty acid biosynthesis pathways. nih.govresearchgate.net

Cytotoxicity and In Vivo Efficacy: Assessing the compound's toxicity against mammalian cell lines is a critical step to establish a therapeutic window. Subsequent studies in animal models of infection would be necessary to evaluate its in vivo efficacy, pharmacokinetics, and biodistribution.

Exploration of Synergistic Effects with Existing Antimicrobial and Antifungal Therapies

The increasing prevalence of antimicrobial resistance necessitates the development of new therapeutic strategies. One promising approach is the use of combination therapy, where a new agent enhances the efficacy of an existing drug. mdpi.com Research has shown that various natural compounds can act synergistically with commercial antibiotics, often reducing the required effective dose of the conventional drug. mdpi.comresearchgate.net

Future investigations should focus on whether this compound can act as a synergist with established antimicrobial and antifungal agents. Key research questions include:

Can this compound lower the MIC of conventional drugs like fluconazole (B54011) against resistant fungal strains?

Does it potentiate the activity of antibiotics against resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA)?

What is the underlying mechanism of synergy? Does it involve increasing cell wall permeability to the partner drug or inhibiting a resistance mechanism like efflux pumps?

Checkerboard assays and time-kill curve studies would be foundational in quantifying these potential synergistic interactions.

Engineering of Targeted Delivery Systems for Site-Specific Action

Like many bioactive lipids, the therapeutic potential of this compound could be enhanced through advanced drug delivery systems. Engineering targeted delivery platforms can improve a drug's pharmacokinetic profile, increase its concentration at the site of action, and minimize systemic toxicity. nih.govnih.govnih.gov

Given its fatty acid structure, this compound is an excellent candidate for incorporation into lipid-based nanocarriers. creative-biolabs.com Future research in this area should explore:

Lipid-Based Nanoparticles (LNPs): Formulating this compound into liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs). acs.org These systems can protect the compound from degradation and facilitate controlled release.

Active Targeting: Functionalizing the surface of these nanocarriers with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells, such as cancer cells or microbial pathogens. nih.govnih.govmdpi.com This would enable site-specific delivery, enhancing efficacy while reducing off-target effects.

Stimuli-Responsive Systems: Designing nanocarriers that release their payload in response to specific triggers in the microenvironment of a tumor or infection site, such as a change in pH or the presence of certain enzymes. nih.govacs.org

Table 1: Potential Nanocarrier Systems for this compound Delivery

| Nanocarrier Type | Description | Potential Advantages for this compound | Targeting Strategy |

|---|---|---|---|

| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers, with an aqueous core. acs.org | High biocompatibility; can encapsulate both hydrophilic and hydrophobic compounds. | Passive (EPR effect) or Active (ligand functionalization). nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids, offering a stable matrix for drug incorporation. acs.org | Controlled release; protection of the encapsulated drug. | Passive or Active. |

| Nanostructured Lipid Carriers (NLCs) | A modified version of SLNs containing a blend of solid and liquid lipids, creating an imperfect matrix. acs.org | Higher drug loading capacity and stability compared to SLNs. | Passive or Active. |

| Lipid-Polymer Hybrid Nanoparticles | Combine the advantages of both lipid-based nanoparticles and polymeric nanoparticles. acs.org | Enhanced stability and controlled release properties. | Passive or Active. |

Integration of Diynoic Acids into Bio-Inspired and Smart Material Systems

The conjugated triple bonds in this compound make it a valuable building block for materials science, particularly in the development of bio-inspired and smart materials. polycil.co.ukpolymer-books.com These materials are designed to mimic natural systems or respond intelligently to environmental stimuli. nih.govrsc.org

Future research could explore the following applications:

Polymerizable Lipids: Incorporating this compound into lipid assemblies like vesicles or monolayers. The diyne groups can then be polymerized, for example by UV irradiation, to create highly stable, cross-linked membranes for applications in biosensors or as robust drug delivery vehicles.

Responsive Materials: The unique electronic and structural properties of the diyne moiety could be harnessed to create materials that change color, conductivity, or shape in response to specific stimuli (e.g., temperature, pH, binding of a target analyte). This could lead to the development of novel sensors or actuators. nih.gov

Antimicrobial Surfaces: Covalently grafting this compound onto the surfaces of medical devices or implants could create materials that resist biofilm formation due to the compound's inherent antimicrobial activity.

Application of "Omics" Technologies to Decipher Complex Biological Interactions

To fully understand the biological effects of this compound, a systems-level approach is necessary. "Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics (including lipidomics), provide a comprehensive, unbiased view of how a compound interacts with a biological system. nih.govresearchgate.netcolab.ws

Future studies should leverage these technologies to:

Identify Molecular Targets: Using proteomics approaches like thermal proteome profiling or activity-based protein profiling to identify the specific proteins that this compound binds to in a pathogen.